molecular formula C8H11BrN2 B8690814 (4-Bromo-2,6-dimethylphenyl)hydrazine

(4-Bromo-2,6-dimethylphenyl)hydrazine

Cat. No. B8690814
M. Wt: 215.09 g/mol
InChI Key: IGRGBQFCKLHAKR-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)hydrazine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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properties

Product Name

(4-Bromo-2,6-dimethylphenyl)hydrazine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(4-bromo-2,6-dimethylphenyl)hydrazine

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-6(2)8(5)11-10/h3-4,11H,10H2,1-2H3

InChI Key

IGRGBQFCKLHAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NN)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3 L 3-neck round bottom flask equipped with a mechanical stirrer was added concentrated hydrochloric acid (125 mL) and water (250 mL). 4-Bromo-2,6-dimethylbenzenamine (100 g, 500 mmol) was added slowly at 0° C. Stirring was continued for an additional 15 minutes, resulting in a thick white slurry. A freshly prepared solution of sodium nitrite (34.5 g, 500 mmol) in water (100 mL) was added to the slurry dropwise maintaining the internal temperature below 5° C. After stirring for 30 minutes, a deep orange solution was formed. Tin(II) chloride dehydrate (282 g, 1250 mmol) in 1:1 concentrated hydrochloric acid:water (300 mL) was added dropwise while maintaining the internal temperature between 0-5° C. The resulting mixture was stirred at 0° C. for 1 hour and then warmed to room temperature and stirred for 15 hours. The reaction mixture was filtered and washed with diethyl ether. The solid was slowly added to an aqueous 10 M solution of sodium hydroxide (1 L) between 0-10° C. and extracted with ethyl acetate (3×800 mL). The organic layer was washed with brine twice, dried over anhydrous sodium sulfate, and concentrated to give 1-(4-bromo-2,6-dimethylphenyl)hydrazine (76.0 g, 353 mmol). The hydrazine was dissolved in ethyl acetate (800 mL) to which hydrochloric acid/methanol (88.2 mL) was added. The mixture was stirred for 25 minutes. The reaction was filtered, washed with ethyl acetate until the solid is white. The white solid was dried in vacuo to afford 1-(4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride (80.0 g, 64%). 1H NMR (400 MHz, DMSO-d6, δ): 9.71 (s, 3H), 7.32 (s, 2H), 6.78 (s, 1H), 2.37 (s, 6H).
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
282 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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